3-Ethoxy-2,2-diethylcyclobutan-1-amine

Lipophilicity ADME prediction Medicinal chemistry

3-Ethoxy-2,2-diethylcyclobutan-1-amine (CAS 1376012‑21‑3) is a cyclobutane-based primary amine with an ethoxy substituent at the C‑3 position and two ethyl groups at C‑2. It belongs to the class of 2,2‑dialkyl‑3‑alkoxycyclobutan‑1‑amines, a family of conformationally constrained scaffolds increasingly examined for NMDA receptor modulation and other neurological targets.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 1376012-21-3
Cat. No. B1444079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2,2-diethylcyclobutan-1-amine
CAS1376012-21-3
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCC1(C(CC1OCC)N)CC
InChIInChI=1S/C10H21NO/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9H,4-7,11H2,1-3H3
InChIKeyZMAHIUYXBCWNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2,2-diethylcyclobutan-1-amine (CAS 1376012-21-3) – A Cyclobutane Primary Amine Scaffold for Structure–Activity Exploration


3-Ethoxy-2,2-diethylcyclobutan-1-amine (CAS 1376012‑21‑3) is a cyclobutane-based primary amine with an ethoxy substituent at the C‑3 position and two ethyl groups at C‑2. It belongs to the class of 2,2‑dialkyl‑3‑alkoxycyclobutan‑1‑amines, a family of conformationally constrained scaffolds increasingly examined for NMDA receptor modulation and other neurological targets [1]. The compound is commercially available from multiple suppliers with purities reaching 98 % and carries a GHS hazard classification (Flam. Liq. 4, Skin Corr. 1B, STOT SE 3) registered with ECHA [2].

3-Ethoxy-2,2-diethylcyclobutan-1-amine (CAS 1376012-21-3): Why Interchanging Cyclobutane Amine Analogs Compromises Reproducibility


Cyclobutane amine derivatives that appear superficially similar—differing only by an ethoxy‑to‑methoxy substitution at C‑3, by N‑methylation, or by replacing diethyl with dimethyl groups—exhibit distinct computed physicochemical profiles that directly influence solubility, passive permeability, and conformational flexibility [1]. Generic substitution therefore carries a quantifiable risk that key parameters such as lipophilicity (ΔXLogP3 = 0.4) or rotatable bond count (Δ = 1) will shift beyond the acceptable window for a given assay or formulation, undermining data reproducibility when the specific compound is not procured [2].

3-Ethoxy-2,2-diethylcyclobutan-1-amine (CAS 1376012-21-3) – Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3): +0.4 Log Unit Difference Relative to the Methoxy Analog

The target compound exhibits an XLogP3 of 1.7 versus 1.3 for 2,2-diethyl-3-methoxycyclobutan-1-amine (CAS 1394040‑85‑7), representing a ΔXLogP3 of +0.4 [1][2]. This difference is driven solely by the ethoxy→methoxy replacement, as the remainder of the scaffold is identical. An XLogP3 shift of 0.4 log units is pharmacokinetically meaningful and can alter predicted passive membrane permeability [1].

Lipophilicity ADME prediction Medicinal chemistry

Rotatable Bond Count: One Additional Degree of Conformational Freedom Versus the Methoxy Analog

The target compound has 4 rotatable bonds, compared to 3 for 2,2-diethyl-3-methoxycyclobutan-1-amine [1][2]. The additional rotatable bond arises from the ethoxy substituent (–O–CH₂–CH₃ vs. –O–CH₃) and directly impacts the conformational entropy penalty upon target binding [1].

Conformational flexibility Ligand binding Entropic penalty

Topological Polar Surface Area (TPSA): Identical Value Permits Iso‑TPSA Scaffold Hopping

Both the target compound and the methoxy analog share an identical TPSA of 35.3 Ų [1][2]. This parity, combined with the divergent XLogP3 values (1.7 vs. 1.3), creates an opportunity for iso‑TPSA scaffold hopping: researchers can modulate passive permeability (via lipophilicity) without altering hydrogen‑bonding capacity, a strategy that is particularly valuable for CNS drug discovery where TPSA < 60–70 Ų is desired for blood–brain barrier penetration [1].

Scaffold hopping Polar surface area Blood-brain barrier

Commercial Purity: Up to 98 % vs. 95 % for the Closest Methoxy Analog

The target compound is available at 98 % purity from Leyan (Product No. 1551295) and at 97 % from Achemblock . By comparison, the closest methoxy analog (2,2‑diethyl‑3‑methoxycyclobutan‑1‑amine, CAS 1394040‑85‑7) is listed at 95 % purity by AKSci . This represents a 3 percentage‑point purity advantage for the target compound from the highest‑specificity vendor. For biochemical assays or in vivo studies where impurities at the 5 % level can generate off‑target effects, this differential is procurement‑relevant.

Procurement quality Assay reproducibility Purity threshold

Primary Amine Character: Enables Selective Derivatization Unavailable to the N‑Methyl Analog

The target compound bears a free primary amine (–NH₂), which enables chemoselective reactions (e.g., amide coupling, sulfonamide formation, reductive amination) that are precluded or less efficient with the N‑methyl analog (3‑ethoxy‑2,2‑diethyl‑N‑methylcyclobutan‑1‑amine hydrochloride, CAS 1376038‑59‑3), which possesses a secondary amine [1][2]. The primary amine can serve as a handle for bioconjugation, fluorescent labeling, or prodrug strategies without requiring deprotection steps.

Chemoselective conjugation Primary vs. secondary amine Prodrug design

GHS Hazard Profile: Identical Classification to the Methoxy Analog Enables Direct Safety Substitution

The GHS hazard classification for the target compound is Flam. Liq. 4 (H227), Skin Corr. 1B (H314), and STOT SE 3 (H335), based on 1 ECHA C&L notification [1]. The methoxy analog carries an identical classification (Flam. Liq. 4, Skin Corr. 1B, STOT SE 3) from the same ECHA source [2]. From a safety and handling perspective, the two compounds are interchangeable, meaning institutional safety protocols and personal protective equipment requirements can be applied uniformly—a practical procurement advantage when both scaffolds are screened in parallel [1][2].

Safety assessment Lab handling Procurement compliance

3-Ethoxy-2,2-diethylcyclobutan-1-amine (CAS 1376012-21-3) – Targeted Research and Industrial Use Scenarios


Medicinal Chemistry: CNS‑Penetrant Lead Optimization via Iso‑TPSA Scaffold Hopping

The target compound’s TPSA of 35.3 Ų (well below the 60–70 Ų threshold for blood–brain barrier penetration) combined with a moderate XLogP3 of 1.7 makes it an attractive scaffold for CNS drug discovery. When paired with the methoxy analog (identical TPSA, lower XLogP3 of 1.3), researchers can conduct iso‑TPSA structure–activity relationship (SAR) studies to isolate the impact of lipophilicity on target engagement and CNS exposure without confounding changes in hydrogen‑bonding capacity [1].

Chemical Biology: Bioconjugation via Primary Amine Handle

The free primary amine on the target compound permits selective conjugation to fluorophores, biotin, or polyethylene glycol chains via standard NHS‑ester or isothiocyanate chemistry. This distinguishes it from the N‑methyl analog, whose secondary amine requires harsher conditions or alternative coupling strategies. For chemical probe synthesis or targeted protein degradation (PROTAC) linker attachment, the primary amine offers a cleaner, higher‑yielding conjugation point [1].

Procurement Decision‑Making: Higher Purity Reduces Assay Artifacts in High‑Throughput Screening

With commercial availability at 98 % purity compared to 95 % for the closest methoxy analog, the target compound presents a lower risk of impurity‑driven false positives in high‑throughput screening (HTS) campaigns. Procurement of the higher‑purity compound can reduce the need for re‑purification and improve inter‑batch reproducibility in dose–response and selectivity profiling [1].

Conformational SAR: Probing Entropic Effects on Ligand–Target Binding

The additional rotatable bond in the target compound (4 vs. 3 for the methoxy analog) provides a direct experimental tool to probe the entropic contribution to binding affinity. By comparing the binding thermodynamics of the two analogs against a common target, researchers can quantify the free energy cost of conformational restriction, informing subsequent rigidification strategies in lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-2,2-diethylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.